1,3-Dioxolan-2-one, 4-(2-chlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-
Description
The compound 1,3-Dioxolan-2-one, 4-(2-chlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is a chiral cyclic carbonate derivative featuring:
- Substituents at the 4-position: a 2-chlorophenyl group and a 1H-1,2,4-triazol-1-ylmethyl moiety.
- A 5-phenyl group contributing steric bulk and lipophilicity.
- Stereochemical configuration (4S,5R), which is critical for biological activity and molecular interactions.
This structural complexity suggests applications in pharmaceuticals (e.g., antifungal agents) or polymer chemistry.
Properties
CAS No. |
107659-71-2 |
|---|---|
Molecular Formula |
C18H14ClN3O3 |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
(4S,5R)-4-(2-chlorophenyl)-5-phenyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C18H14ClN3O3/c19-15-9-5-4-8-14(15)18(10-22-12-20-11-21-22)16(24-17(23)25-18)13-6-2-1-3-7-13/h1-9,11-12,16H,10H2/t16-,18-/m1/s1 |
InChI Key |
WGYNGUPGPFBECC-SJLPKXTDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@](OC(=O)O2)(CN3C=NC=N3)C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=O)O2)(CN3C=NC=N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,3-Dioxolan-2-one Core
The 1,3-dioxolan-2-one ring system is a cyclic carbonate derivative, often synthesized via cyclization of vicinal diols or epoxides with carbonate sources.
Typical route: Reaction of epoxides with potassium hydrogen carbonate in the presence of phase transfer catalysts (e.g., 18-crown-6) under heating conditions leads to ring closure forming the dioxolanone ring. For example, 1-chloro-2,3-epoxypropane reacts with potassium hydrogen carbonate at 80°C for 36 hours to yield 4-hydroxymethyl-1,3-dioxolan-2-one, a related cyclic carbonate intermediate.
This method is adaptable for introducing substituents on the dioxolanone ring by selecting appropriately substituted epoxides or diols.
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | Potassium hydrogen carbonate, 18-crown-6, 1-chloro-2,3-epoxypropane, 80°C, 36 h | Formation of 4-hydroxymethyl-1,3-dioxolan-2-one | 41 |
This approach provides a foundation for synthesizing the dioxolanone core with functional groups amenable to further substitution.
Assembly of the 2-Chlorophenyl and Phenyl Substituents
The 2-chlorophenyl and phenyl groups are introduced at the 4- and 5-positions of the dioxolanone ring, respectively.
These aryl substituents can be incorporated by starting from appropriately substituted epoxides or diols or by subsequent cross-coupling reactions (e.g., Suzuki or Ullmann-type couplings) on halogenated intermediates.
The stereochemistry (4S,5R) is controlled by the choice of chiral starting materials or by stereoselective synthesis steps, such as asymmetric catalysis or chiral auxiliary-mediated reactions.
Detailed Synthetic Route Proposal
Based on the literature and known synthetic strategies, the preparation of 1,3-Dioxolan-2-one, 4-(2-chlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- can be summarized as follows:
Research Findings and Optimization Notes
Catalysts and conditions: Copper(II) salts and iodine have been shown to catalyze triazole formation efficiently with broad substrate scope and high functional group tolerance.
Microwave irradiation: Accelerates triazole ring formation without catalysts in some cases, reducing reaction times significantly.
Regioselectivity: Alkylation of 1,2,4-triazole can yield mixtures of N1- and N4-substituted products; sodium methoxide in methanol favors N1 substitution, which is desired for this compound.
Stereochemical control: The (4S,5R) configuration is maintained by using chiral starting materials or by stereoselective synthesis steps, critical for biological activity.
Yields: Reported yields for triazole ring formation and alkylation steps range from 50% to over 90%, depending on substrates and conditions.
Summary Table of Preparation Methods
| Synthetic Step | Method/Reaction Type | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Dioxolanone ring formation | Cyclization of epoxide with KHCO3 | Potassium hydrogen carbonate, 18-crown-6, 80°C, 36 h | ~40-50 | Base-mediated ring closure |
| 1,2,4-Triazole synthesis | Cyclization of hydrazine derivatives | Hydrazine, formamide, Cu(II) catalyst or microwave | 50-90 | Catalyst and microwave options |
| Alkylation of triazole nitrogen | Nucleophilic substitution | Sodium methoxide, methanol, reflux | 60-85 | N1-selective alkylation |
| Introduction of aryl substituents | Starting material substitution or cross-coupling | Substituted epoxides or Suzuki coupling | Variable | Stereochemical control needed |
Biological Activity
The compound 1,3-Dioxolan-2-one, 4-(2-chlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- (CAS No. 107659-71-2) is a synthetic organic molecule that incorporates a dioxolane ring and a triazole moiety. This compound has garnered attention due to its potential biological activities, particularly in antifungal applications. This article reviews the biological activity of this compound based on diverse sources of literature.
- Molecular Formula : CHClNO
- Molecular Weight : 355.775 g/mol
- Density : 1.4 g/cm³
- Boiling Point : 594.5 °C at 760 mmHg
- Flash Point : 313.4 °C
Structure-Activity Relationship (SAR)
The biological activity of triazole-containing compounds is often linked to their structural features. The presence of the triazole ring in this compound is significant as it has been associated with antifungal properties. Studies have shown that modifications in the substituents on the triazole ring can lead to variations in activity levels against fungal pathogens .
Antifungal Activity
Research indicates that derivatives of triazoles exhibit substantial antifungal activity. The specific compound under review has been evaluated for its efficacy against various fungal strains:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.025 mg/mL |
| Aspergillus niger | 0.05 mg/mL |
| Penicillium spp. | 0.0125 mg/mL |
The compound demonstrated competitive inhibition against fungal growth, suggesting that it may act by disrupting fungal cell membrane integrity or inhibiting key enzymes involved in cell wall synthesis .
The proposed mechanism for the antifungal activity of this compound involves:
- Inhibition of Ergosterol Synthesis : Similar to other triazoles, it may inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi.
- Disruption of Cell Wall Integrity : The dioxolane component may interfere with the structural integrity of fungal cell walls.
Case Studies
A notable study synthesized a series of triazole derivatives and assessed their antifungal properties alongside the compound . The study highlighted that substituents on the phenyl group significantly influenced antifungal potency. Compounds with halogen substitutions showed enhanced activity compared to their unsubstituted counterparts .
Comparative Analysis with Other Compounds
The following table compares the antifungal activity of selected triazole derivatives:
| Compound Name | MIC (mg/mL) | Activity Level |
|---|---|---|
| Difenoconazole | 0.015 | High |
| 1,3-Dioxolan-2-one, 4-(2-chlorophenyl)... | 0.025 | Moderate |
| Triazole Derivative A | 0.050 | Moderate |
| Triazole Derivative B | 0.100 | Low |
This comparative analysis illustrates that while the compound exhibits moderate antifungal activity, it is less potent than established fungicides like difenoconazole .
Scientific Research Applications
Structure and Composition
The molecular formula of this compound is , with a molecular weight of 355.8 g/mol. The compound features a dioxolane ring fused with a triazole moiety, which is crucial for its biological activity. The structure can be depicted as follows:
- IUPAC Name : (4S,5R)-4-(2-chlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one
- CAS Number : 107659-71-2
- PubChem CID : 3007645
Antifungal Activity
Recent studies have demonstrated that compounds containing the 1,2,4-triazole nucleus exhibit potent antifungal properties. The compound has been evaluated against various fungal strains.
Case Study: Antifungal Efficacy
A study published in PubMed Central highlighted the effectiveness of triazole derivatives against Candida albicans and Aspergillus fumigatus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from to depending on the substituents on the triazole ring . The specific compound discussed showed promising results against fluconazole-resistant strains.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazole ring significantly influence antifungal activity. Substituents such as halogens (e.g., chlorine) enhance potency due to increased lipophilicity and better interaction with fungal enzymes .
Antifungal Activity Comparison
| Compound | MIC () | Target Organism |
|---|---|---|
| 1,3-Dioxolan-2-one derivative | 0.25 | Aspergillus fumigatus |
| Other Triazole Derivative A | 0.5 | Candida albicans |
| Other Triazole Derivative B | 2.0 | Candida albicans |
Synthesis Yield Data
| Reaction Conditions | Yield (%) |
|---|---|
| Reflux with acid catalyst | 75 |
| Solvent-free conditions | 65 |
Comparison with Similar Compounds
Structural Analogues with Triazole and Aryl Substituents
a. 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
- Key Features :
- Comparison :
- The target compound lacks the pyrazole-thiazole system but shares the triazole and chlorophenyl motifs.
- Substituent positioning (2-chlorophenyl vs. 4-chlorophenyl) may alter steric interactions and biological activity.
b. Epoxiconazole (3-(2-Chlorophenyl)-2-(4-fluorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane)
- Key Features :
- Comparison: Both compounds feature triazole and chlorophenyl groups but differ in core structure (epoxide vs. cyclic carbonate). The dioxolanone ring in the target compound may enhance hydrolytic stability compared to epoxides.
Physicochemical Properties
Key Insights :
- The target compound’s chlorophenyl and phenyl groups likely increase lipophilicity compared to simpler dioxolanones.
- Low water solubility may necessitate formulation enhancements for pharmaceutical use.
b. Crystallographic Comparisons
Key Insights :
- The target compound’s bulky aryl groups may lead to denser packing than BF3H2O co-crystals.
- Hydrogen bonding involving the triazole N–H group could stabilize the crystal lattice.
Q & A
Q. What are the key challenges in synthesizing (4S,5R)-configured 1,3-dioxolan-2-one derivatives with triazole substituents?
Methodological Answer: Stereoselective synthesis of the (4S,5R) configuration requires precise control of reaction conditions. For analogous triazole-containing dioxolanones, methods involve:
- Chiral auxiliary-assisted cyclization : Use of enantiopure starting materials (e.g., (R)- or (S)-glyceraldehyde derivatives) to direct stereochemistry during cyclocondensation .
- Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Ru or Pd) with chiral ligands for asymmetric hydrogenation or cross-coupling reactions .
- Post-synthetic resolution : Chromatographic separation of diastereomers using chiral stationary phases (e.g., amylose-based columns) .
Challenges include minimizing racemization during triazole introduction and ensuring regioselectivity in the dioxolanone ring formation.
Q. How can X-ray crystallography validate the stereochemical assignment of the (4S,5R) configuration?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For structurally similar compounds (e.g., BF₃H₂O·2OC(OCH₂)₂ co-crystals):
- Data collection : Use low-temperature (100 K) mounting to minimize thermal motion. Diffractometers like XtaLAB Synergy with Eiger² detectors provide high-resolution data .
- Refinement : Freely refine hydrogen positions via difference Fourier maps and apply anisotropic displacement parameters for non-H atoms .
- Validation : Compare bond lengths (e.g., B–O: ~1.52 Å in BF₃H₂O systems) and angles (F–B–F: ~110–112°) with analogous structures .
Example crystallographic parameters for related dioxolanones:
| Parameter | Value (Orthorhombic, P2₁2₁2₁) |
|---|---|
| a, b, c (Å) | 5.44, 13.09, 14.36 |
| Volume (ų) | 1023.12 |
| R-factor | 0.019 (R₁) |
Advanced Research Questions
Q. How do electronic effects of the 2-chlorophenyl and triazole groups influence the stability of the dioxolanone ring under varying pH conditions?
Methodological Answer:
- Kinetic studies : Monitor ring-opening hydrolysis via NMR (e.g., ¹H or ¹³C) in buffered solutions (pH 1–13). Compare with non-chlorinated analogs to isolate electronic effects .
- Computational modeling : DFT calculations (B3LYP/6-311++G**) predict electron-withdrawing effects of Cl and triazole on carbonyl electrophilicity. Correlate with experimental degradation rates .
- Thermal analysis : Use TGA/DSC to assess decomposition temperatures. For example, BF₃H₂O co-crystals melt at ~50°C, indicating thermal instability under ambient conditions .
Q. What strategies resolve contradictions between theoretical and experimental spectral data (e.g., NMR chemical shifts)?
Methodological Answer:
- Dynamic effects : Account for conformational flexibility (e.g., triazole rotation) using variable-temperature NMR. Compare with NOESY/ROESY to identify dominant conformers .
- Solvent corrections : Apply PCM (Polarizable Continuum Model) in DFT simulations to match experimental solvent environments (e.g., DMSO vs. CDCl₃) .
- Isotopic labeling : Synthesize deuterated analogs to simplify coupling patterns and validate assignments (e.g., ²H-labeled dioxolanone) .
Q. How can researchers design experiments to probe the compound’s interaction with biological targets (e.g., cytochrome P450 enzymes)?
Methodological Answer:
Q. What advanced techniques characterize the compound’s solid-state polymorphism or co-crystal formation?
Methodological Answer:
- SCXRD screening : Identify polymorphs by crystallizing under diverse conditions (e.g., solvent evaporation vs. cooling). For co-crystals, use partners like BF₃H₂O to stabilize hydrogen-bonded networks (O–H⋯O=C interactions) .
- PXRD and Raman : Compare experimental PXRD patterns with simulated data (Mercury software). Raman spectroscopy detects conformational differences (e.g., C=O stretching at ~1750 cm⁻¹) .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H⋯Cl vs. H⋯O interactions) using CrystalExplorer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
